Isopropyl 2-pyridyl ketone
Overview
Description
Isopropyl 2-pyridyl ketone, also known as 2-methyl-1-(2-pyridinyl)-1-propanone, is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-pyridyl ketone complexes involves the use of Schiff bases N, N ′-bis- (pyridin-2-yl-benziliden)-propan-1,3-diamine (bpbpd) and N, N ′-bis- [1- (pyridin-2-yl)-etiliden]-propan-1,3-diamine (bpepd) with Co (II), Ni (II), Zn (II) and Cd (II) nitrates and perchlorates . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7H,1-2H3 . The structure of a cadmium (II) complex was accomplished by single-crystal X-ray diffraction .
Chemical Reactions Analysis
2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry . They are employed as precursors for chiral 2-pyridine alky/aryl alcohols .
Physical and Chemical Properties Analysis
This compound has a density of 1.01g/cm3 and a boiling point of 223.1ºC at 760 mmHg . It is a colorless to yellow liquid .
Scientific Research Applications
Photochemical Studies
Isopropyl 2-pyridyl ketone has been a subject of interest in photochemical studies. Brown and Shambhu (1971) explored the photochemical preparation and rearrangement of methoxypyridyl phenyl glycols using solutions of various methoxypyridyl phenyl ketones, including 6-methoxy-3-pyridyl phenyl ketone and others, in isopropyl alcohol. They found that these ketones underwent bimolecular reduction to yield pinacols and rearranged under certain conditions (Brown & Shambhu, 1971).
Catalysis in Hydrogenation
In the realm of catalysis, Weiwei Jin, Liandi Wang, and Zhengkun Yu (2012) synthesized Ruthenium(II) complexes with pyrazolyl–pyridyl–pyrazole ligands. These complexes demonstrated high catalytic activity in the transfer hydrogenation of ketones in refluxing isopropyl alcohol. This study highlights the role of this compound in facilitating efficient catalysis (Jin, Wang, & Yu, 2012).
Synthesis of 2-Pyridyl Ketones
Maolin Sun et al. (2020) reported a practical method for rapid synthesis of 2-pyridyl ketone library in continuous flow. This method is significant as 2-pyridyl ketones are key components in bioactive molecules and are used as precursors for asymmetric catalysis. Their method provides a rapid, reliable, and environmentally friendly approach for synthesizing diverse 2-pyridyl ketones, including this compound (Sun et al., 2020).
Synthesis of Isopropyl and Tert-butyl Pyridyl Ketones
K. Rubina, Y. Gol'dberg, and M. Shymanska (1989) explored the synthesis of isopropyl and tert-butyl pyridyl ketones via alkylation of acetylpyridines. Their study provides insights into the chemical processes and conditions that facilitate the formation of these compounds, indicating the potential for varied applications in chemical synthesis and industrial processes (Rubina, Gol'dberg, & Shymanska, 1989).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Isopropyl 2-pyridyl ketone plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules and natural products . It interacts with enzymes such as lithiopyridine, which is formed by Br/Li exchange reactions . These interactions are crucial for the formation of stable five-membered chelated intermediates, which are essential in various biochemical processes . Additionally, this compound is involved in the synthesis of chiral 2-pyridine alkyl/aryl alcohols and 2-aminoalkyl pyridine ligands, which are important in asymmetric catalysis .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with specific enzymes and proteins can lead to changes in cellular function, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s role in cellular biology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable intermediates with lithiopyridine is a key aspect of its mechanism of action . These interactions are essential for the compound’s role in various biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies . Long-term effects on cellular function have been observed, indicating the compound’s potential for sustained biochemical activity . Understanding these temporal effects is crucial for optimizing experimental conditions and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, with specific dosages required to achieve desired biochemical outcomes . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings . These findings are essential for understanding the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to fatty acid oxidation, the tricarboxylic acid cycle, and gluconeogenesis . The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in experimental and therapeutic settings.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular biology and its potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPJOYDMQXHCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208239 | |
Record name | 2-Methyl-1-(2-pyridyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59576-30-6 | |
Record name | 2-Methyl-1-(2-pyridinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59576-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-(2-pyridyl)propan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059576306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-(2-pyridyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-(2-pyridyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of isopropyl 2-pyridyl ketone into metal complexes contribute to their anticancer activity?
A: Research suggests that this compound, when complexed with metals like copper (II) or gallium (III), demonstrates promising anticancer properties. [, ] While the exact mechanism is still under investigation, studies indicate a multi-targeted approach.
Q2: What are the advantages of utilizing a drug delivery system, such as human serum albumin or lactoferrin nanoparticles, for administering these metal-based compounds?
A: Employing drug delivery systems like human serum albumin or lactoferrin nanoparticles offers several benefits for administering these metal-based anticancer agents. [, ]
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